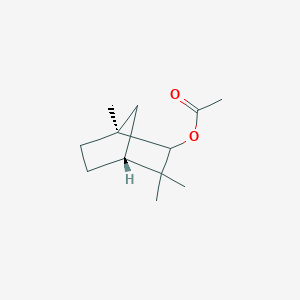

2-Norbornanol, 1,3,3-trimethyl-, acetate

CAS No.: 99341-77-2

Cat. No.: VC13848483

Molecular Formula: C12H20O2

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99341-77-2 |

|---|---|

| Molecular Formula | C12H20O2 |

| Molecular Weight | 196.29 g/mol |

| IUPAC Name | [(1S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |

| Standard InChI | InChI=1S/C12H20O2/c1-8(13)14-10-11(2,3)9-5-6-12(10,4)7-9/h9-10H,5-7H2,1-4H3/t9-,10?,12+/m1/s1 |

| Standard InChI Key | JUWUWIGZUVEFQB-MAZPRZIYSA-N |

| Isomeric SMILES | CC(=O)OC1[C@]2(CC[C@H](C2)C1(C)C)C |

| Canonical SMILES | CC(=O)OC1C(C2CCC1(C2)C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Fenchyl acetate belongs to the norbornane derivative family, characterized by a bicyclo[2.2.1]heptane framework. The molecule features three methyl groups at the 1,3,3-positions and an acetate ester at the 2-position. X-ray crystallographic studies reveal a strained bridgehead structure that influences its stereochemical behavior and thermal stability . The endo configuration of the acetyl group relative to the bicyclic system dominates in commercially available samples, though synthetic routes may produce exo isomers under specific conditions .

Physical Characteristics

Key physical properties of fenchyl acetate include:

The compound's low water solubility () and high lipophilicity () make it suitable for hydrophobic formulations. Its refractive index of 1.466–1.469 contributes to optical applications in polymer science .

Synthesis and Catalytic Production

Camphene Esterification

The primary industrial synthesis involves acid-catalyzed esterification of camphene with acetic acid. A 2023 study demonstrated that composite catalysts of tartaric acid and boric acid achieve 92.9% camphene conversion and 88.5% fenchyl acetate selectivity at 80°C . The reaction mechanism proceeds through carbocation intermediates, with boric acid acting as a proton donor to stabilize transition states (Figure 1) .

Table 1: Optimization of Acetic Acid/Camphene Ratio

| Ratio (AcOH:Camphene) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 2.0:1 | 85.2 | 89.1 |

| 2.5:1 | 92.9 | 95.3 |

| 3.0:1 | 90.4 | 93.8 |

Exceeding a 2.5:1 molar ratio decreases yield due to side reactions forming fenchyl alcohol and tricyclene derivatives .

Stereoselective Modifications

The Barton-Kellogg reaction enables synthesis of fenchyl-substituted alkenes using diazo compounds and thioketones. A 2010 study reported Z/E isomer ratios of 0.72–1.8 for tri-substituted products, with diastereoselectivity influenced by steric effects from the fenchyl methyl groups . Nuclear Overhauser Effect (NOE) correlations confirmed preferential formation of isomers where aromatic substituents orient syn to the bridgehead methyls .

Industrial Applications

Fragrance Industry

As a GRAS-approved substance (FEMA 3390), fenchyl acetate imparts fresh, pine-like notes in perfumes and air fresheners. Its low volatility and high stability in ethanol solutions (up to 20% w/w) make it ideal for long-lasting scent formulations .

Chemical Intermediate

The compound serves as a chiral building block for:

-

Pharmaceuticals: Synthesis of tricyclic antidepressants

-

Agrochemicals: Production of non-persistent pesticides

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key -NMR signals (400 MHz, CDCl):

Gas Chromatography (GC)

Commercial samples show >95% purity by GC-FID analysis. Retention indices vary from 1285–1305 on DB-5MS columns, aiding in quality control .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume